(S)-2-methyl-1-((R)-1-phenylethyl)piperidin-4-one
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Overview
Description
(S)-2-methyl-1-(®-1-phenylethyl)piperidin-4-one is a chiral piperidine derivative. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. This compound, with its unique stereochemistry, is of interest for its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-methyl-1-(®-1-phenylethyl)piperidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral starting materials, such as (S)-2-methylpiperidine and ®-1-phenylethylamine.
Formation of the Piperidinone Ring: The piperidinone ring is formed through a series of cyclization reactions.
Chiral Resolution: The chiral centers are introduced and resolved using chiral catalysts or auxiliaries to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and cyclization processes, utilizing robust and scalable catalysts. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors for better control and efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-2-methyl-1-(®-1-phenylethyl)piperidin-4-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or rhodium catalysts.
Substitution: Various nucleophiles like alkyl halides, amines, or alcohols.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and substituted piperidines .
Scientific Research Applications
(S)-2-methyl-1-(®-1-phenylethyl)piperidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-methyl-1-(®-1-phenylethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar biological activities.
Piperidin-4-one: Lacks the chiral centers but shares the core structure.
N-substituted piperidines: Various derivatives with different substituents on the nitrogen atom.
Uniqueness
(S)-2-methyl-1-(®-1-phenylethyl)piperidin-4-one is unique due to its specific stereochemistry, which can lead to distinct biological activities and applications in drug design .
Properties
Molecular Formula |
C14H19NO |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
(2S)-2-methyl-1-[(1R)-1-phenylethyl]piperidin-4-one |
InChI |
InChI=1S/C14H19NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12+/m0/s1 |
InChI Key |
XOGIRAQPVLKDBV-NWDGAFQWSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)CCN1[C@H](C)C2=CC=CC=C2 |
Canonical SMILES |
CC1CC(=O)CCN1C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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